molecular formula C10H6O2S2 B12558737 2,3-Bis(sulfanyl)naphthalene-1,4-dione CAS No. 185452-07-7

2,3-Bis(sulfanyl)naphthalene-1,4-dione

Cat. No.: B12558737
CAS No.: 185452-07-7
M. Wt: 222.3 g/mol
InChI Key: JZFYHUGLYGRSIV-UHFFFAOYSA-N
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Description

2,3-Bis(sulfanyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring. This particular compound features two sulfanyl groups attached at the 2 and 3 positions of the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(sulfanyl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with thiol compounds. The reaction is carried out in a solvent such as ethanol, with sodium carbonate as a base. The general reaction scheme is as follows:

2,3-Dichloro-1,4-naphthoquinone+ThiolThis compound\text{2,3-Dichloro-1,4-naphthoquinone} + \text{Thiol} \rightarrow \text{this compound} 2,3-Dichloro-1,4-naphthoquinone+Thiol→this compound

The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(sulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.

    Reduction: The quinone structure can be reduced to hydroquinone.

    Substitution: The sulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,3-Bis(sulfanyl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Used in the production of dyes and pigments due to its quinone structure.

Mechanism of Action

The mechanism of action of 2,3-Bis(sulfanyl)naphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a potent redox-active compound. This redox activity allows it to interact with biological molecules such as DNA and proteins, leading to various biological effects. The sulfanyl groups also contribute to its reactivity and ability to form complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(sulfanyl)naphthalene-1,4-dione.

    2,3-Bis(arylthio)-1,4-naphthoquinone: Similar structure but with arylthio groups instead of sulfanyl groups.

    1,4-Naphthoquinone: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of two sulfanyl groups, which enhance its reactivity and potential biological activities. The sulfanyl groups also allow for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

185452-07-7

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2,3-bis(sulfanyl)naphthalene-1,4-dione

InChI

InChI=1S/C10H6O2S2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H

InChI Key

JZFYHUGLYGRSIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)S

Origin of Product

United States

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